3-(4-Aminophenyl)-1,1-diethylurea

Description

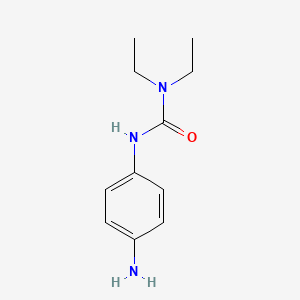

3-(4-Aminophenyl)-1,1-diethylurea is a urea derivative characterized by a central urea moiety (-NH-C(=O)-N-) substituted with two ethyl groups and a 4-aminophenyl group. This structure confers unique physicochemical properties, including moderate polarity due to the amino group and lipophilicity from the ethyl substituents.

Properties

IUPAC Name |

3-(4-aminophenyl)-1,1-diethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-3-14(4-2)11(15)13-10-7-5-9(12)6-8-10/h5-8H,3-4,12H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTHQYHVYNFJJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenyl)-1,1-diethylurea typically involves the reaction of 4-aminophenyl isocyanate with diethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Aminophenyl)-1,1-diethylurea can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitro group, resulting in the formation of 3-(4-nitrophenyl)-1,1-diethylurea.

Reduction: The nitro group, if present, can be reduced to an amine group, reverting it back to the original compound.

Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: 3-(4-nitrophenyl)-1,1-diethylurea

Reduction: this compound (reverted)

Substitution: Various substituted ureas depending on the electrophile used.

Scientific Research Applications

3-(4-Aminophenyl)-1,1-diethylurea has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be employed in biochemical assays to study enzyme activities and protein interactions.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(4-Aminophenyl)-1,1-diethylurea exerts its effects depends on its specific application. For instance, in biochemical assays, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved are determined by the nature of the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Urea Moiety

1,1-Dimethylurea Derivatives

1-(4-Aminophenyl)-1,3-dimethylurea (CAS 1556187-74-6):

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogs

- 3-(4-Bromophenyl)-1,1-diethylurea (CAS 25434-09-7): Difference: Bromine atom replaces the amino group. Effect: Increased lipophilicity (logP ~2.5 vs.

- 3-(4-Chlorophenyl)-1-(4-aminophenyl)urea (CID 703625): Structure: Urea bridge connects 4-aminophenyl and 4-chlorophenyl groups.

Methoxy-Substituted Chalcones (e.g., (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one):

Complex Derivatives with Pharmacological Activity

- Celiprolol (CAS 56980-93-9): Structure: 3-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea. Application: β-Blocker with additional hydroxyl and acetyl groups enhancing water solubility and target specificity . Comparison: The target compound lacks the acetyl and hydroxypropoxy substituents, likely reducing cardiovascular activity but retaining urea-based stability.

Key Research Findings

- Synthetic Routes: Urea derivatives are commonly synthesized via reactions of anilines with carbonyl sources (e.g., methyl haloformate) and amines. The target compound could be produced similarly using 4-aminophenylamine and diethylamine .

- Biological Significance: The 4-aminophenyl group facilitates hydrogen bonding and electrostatic interactions, critical in enzyme inhibition (e.g., chalcones inhibiting PfFd-PfFNR ).

- Impurities and Stability : Acetylated derivatives (e.g., 3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea) are common impurities, indicating metabolic or synthetic degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.